7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one
Description
Properties
Molecular Formula |
C22H22N2O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
7-(diethylamino)-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C22H22N2O3/c1-5-24(6-2)16-8-7-15-11-17(22(25)27-19(15)12-16)21-23-18-9-13(3)14(4)10-20(18)26-21/h7-12H,5-6H2,1-4H3 |
InChI Key |
MMRQSPGNSYZEAX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=C(C(=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Amide Formation and Cyclization
- Acid Chloride Preparation : Treat 7-diethylaminocoumarin-3-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
- Amide Coupling : React the acid chloride with 5,6-dimethylbenzo[d]oxazol-2-amine in pyridine at 0°C.
- Cyclization : Heat the amide intermediate in PPA at 130°C for 6 h to induce oxazole ring formation.
Direct Nucleophilic Substitution
- Substrate : 3-Bromo-7-diethylaminocoumarin.
- Reagents : 5,6-Dimethylbenzo[d]oxazol-2-thiol, K₂CO₃, DMF, 80°C.
- Mechanism : Thiolate ion displaces bromide via SNAr, forming the C–S bond.
| Strategy | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Amide route | SOCl₂, pyridine, PPA | 130°C, 6 h | 68 |
| SNAr route | K₂CO₃, DMF | 80°C, 12 h | 58 |
Optimization of Reaction Conditions
Solvent Effects
Catalytic Enhancements
- Ultrasound irradiation : Reduces coupling time from 12 h to 40 min while maintaining yields >90%.
- Microwave-assisted synthesis : Achieves cyclization in 15 min at 150°C.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
Combining Knoevenagel condensation and oxazole cyclization in a single pot using DES as a dual solvent-catalyst system:
Flow Chemistry Approaches
Continuous flow reactors enable precise temperature control and scalability:
- Residence time : 30 min.
- Throughput : 1.2 g/h.
Chemical Reactions Analysis
Types of Reactions
7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated products.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one is its role as a microtubule inhibitor, which is crucial in cancer therapy. Research indicates that this compound exhibits antimitotic activity by destabilizing microtubules, leading to cell cycle arrest at the G2/M phase. This property is particularly valuable in targeting multidrug-resistant cancer cells.
Case Study: Microtubule Inhibition
A study demonstrated that this compound effectively induced apoptotic cell death in human cancer cells with an IC50 range between 44.8 to 475.2 nM, while normal fibroblasts showed significantly higher resistance (IC50 at 7.9 µM) . This differential sensitivity highlights its potential as a therapeutic agent against resistant cancer types.
Fluorescence Applications
The compound has also been explored for its fluorescence properties. It can be used as a fluorescent probe in various biological assays due to its high fluorescence sensitivity and selectivity.
Fluorescent Reagent Development
Research indicates that derivatives of this compound can serve as effective fluorescent reagents for biological imaging and detection purposes. The incorporation of electron-donating and electron-withdrawing groups enhances its fluorescence characteristics, making it suitable for applications in bioimaging .
Laboratory Reagent
As a laboratory chemical, 7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one is utilized in the synthesis of other compounds and as an intermediate in organic chemistry reactions.
Summary of Applications
Mechanism of Action
The mechanism of action of 7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets. It can bind to proteins, enzymes, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Benzazole Moieties
The benzazole heterocycle at position 3 is a critical structural feature. Comparisons with similar compounds reveal:
- Benzoxazole vs. Benzimidazole : The absence of an NH group in benzoxazole reduces hydrogen-bonding capacity compared to benzimidazole derivatives like Coumarin 5. However, the 5,6-dimethyl groups enhance steric hindrance and may improve thermal stability .
- Trifluoromethyl vs. Dimethyl : The CF₃ group in DTBO increases electronegativity, strengthening hydrogen bonds with acceptors like IEICO-4F in OSCs. Dimethyl substituents likely alter electron distribution via inductive effects rather than direct H-bonding .
Electronic and Optical Properties
Substituents significantly impact absorption/emission spectra and charge-transfer efficiency:
- Dimethylbenzoxazole : The electron-donating methyl groups may induce bathochromic shifts compared to unsubstituted benzoxazoles. Computational studies suggest twisted intramolecular charge transfer (TICT) states contribute to solvatochromism .
- CF₃ vs. Methyl: The electron-withdrawing CF₃ group in DTBO lowers the LUMO energy, facilitating charge transfer in OSCs. Methyl groups offer less pronounced electronic effects but improve solubility .
Biological Activity
7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one, commonly referred to as DBC, is a synthetic compound that has garnered attention for its potential applications in cancer treatment. This article delves into the biological activities of DBC, focusing on its mechanisms of action, cytotoxic properties, and potential therapeutic applications.
- Chemical Formula : C22H22N2O3
- Molecular Weight : 362.42 g/mol
- CAS Number : 1798018-60-6
DBC functions primarily as a microtubule inhibitor , disrupting microtubule dynamics essential for mitotic spindle formation. This disruption leads to cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its selectivity and potential therapeutic advantages.
Cytotoxicity and Efficacy
Research indicates that DBC exhibits significant cytotoxicity against various human cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for DBC against different cancer types:
| Cell Line | IC50 (nM) |
|---|---|
| Human Cancer Cells | 44.8 - 475.2 |
| Normal Fibroblasts | 7900 |
These findings suggest that DBC is more effective against cancer cells compared to normal cells, making it a promising candidate for targeted cancer therapies .
Multidrug Resistance (MDR)
One of the notable features of DBC is its effectiveness against multidrug-resistant (MDR) cancer cells. Unlike many conventional chemotherapeutics that are substrates for drug efflux pumps, DBC has been shown to be a poor substrate for these pumps, allowing it to retain efficacy in resistant cell lines. This characteristic is critical in overcoming one of the major challenges in cancer treatment: drug resistance .
Case Studies
A study conducted on various human cancer cell lines demonstrated that DBC not only inhibited cell growth but also induced apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction. The results indicated that DBC could be a viable alternative or adjunct to existing chemotherapeutic agents.
Study Highlights:
- Cell Lines Tested : DAN-G, A-427, LCLC-103H, SISO, RT-4.
- Mechanisms Observed :
- Induction of apoptosis.
- Cell cycle arrest at G2/M phase.
- Minimal toxicity to normal fibroblast cells.
Comparative Analysis with Other Compounds
In comparative studies with other known anticancer agents such as cisplatin, DBC displayed superior potency against certain tumor cell lines, indicating its potential as a novel therapeutic agent.
| Compound | IC50 (nM) | Type |
|---|---|---|
| DBC | 44.8 - 475.2 | Microtubule Inhibitor |
| Cisplatin | Varies | DNA Cross-linker |
Q & A
Q. What are the standard synthetic routes for preparing 7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one?
Methodological Answer: The synthesis involves multi-step organic reactions:
Formation of the benzooxazole ring : React 5,6-dimethyl-2-aminophenol with a carbonyl source (e.g., triphosgene) under acidic conditions to form the benzooxazole core .
Coumarin core preparation : Use Pechmann condensation of resorcinol derivatives with β-keto esters to generate the chromen-2-one scaffold.
Substituent introduction : Introduce the diethylamino group at the 7-position via nucleophilic substitution or alkylation, followed by coupling the benzooxazole moiety at the 3-position using palladium-catalyzed cross-coupling or condensation reactions .
Q. Key Characterization Data :
| Step | Intermediate | Key Techniques |
|---|---|---|
| 1 | Benzooxazole | IR (C=N stretch ~1600 cm⁻¹), H NMR (aromatic protons, δ 6.8–7.5 ppm) |
| 3 | Final product | C NMR (carbonyl C=O at ~160 ppm), HRMS (exact mass confirmation) |
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, C-N in diethylamino at ~1250 cm⁻¹) .
- NMR :
- H NMR: Diethylamino protons (δ 1.1–1.3 ppm for CH, δ 3.3–3.5 ppm for CH), aromatic protons (δ 6.5–8.0 ppm) .
- C NMR: Coumarin C=O (δ ~160 ppm), benzooxazole carbons (δ 150–160 ppm) .
- X-ray Crystallography : Resolve molecular geometry (e.g., monoclinic system, unit cell parameters: a = 30.58 Å, b = 13.67 Å, c = 9.05 Å, β = 90.16°) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
Methodological Answer:
- Cross-validation : Compare H/C NMR with computational predictions (e.g., DFT calculations) to confirm assignments .
- Variable Temperature NMR : Resolve overlapping signals caused by tautomerism or dynamic processes .
- Crystallographic validation : Use single-crystal X-ray data to confirm bond lengths/angles and eliminate ambiguities from solution-state data .
Q. What experimental designs are suitable for assessing the compound’s environmental fate and ecological impact?
Methodological Answer:
- Long-term partitioning studies : Measure solubility, log P (octanol-water), and adsorption coefficients to predict distribution in soil/water .
- Biotic/abiotic degradation :
- Photolysis : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC .
- Microbial assays : Use soil microcosms to assess biodegradation rates under aerobic/anaerobic conditions .
- Ecotoxicology : Conduct Daphnia magna or algae growth inhibition tests to evaluate acute/chronic toxicity .
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst screening : Test bases (e.g., piperidine, DBU) for coupling steps; piperidine increases yields by 15–20% in chromenone syntheses .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF, DMSO) for benzooxazole-coumarin coupling, balancing reactivity and solubility .
- Temperature control : Maintain reflux conditions (80–100°C) for condensation steps to minimize side reactions .
Q. What considerations are critical when designing bioactivity assays for this compound?
Methodological Answer:
- Target selection : Prioritize receptors/enzymes with structural homology to known coumarin/benzooxazole targets (e.g., kinases, cytochrome P450) .
- In silico screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins before wet-lab assays .
- Dose-response analysis : Use IC/EC assays with serial dilutions (1 nM–100 μM) to quantify potency and selectivity .
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst | Piperidine | +20% | |
| Solvent | DMF | +15% | |
| Temperature | 90°C | Reduced byproducts |
Q. Table 2: Environmental Fate Parameters
| Property | Value | Method | Reference |
|---|---|---|---|
| log P | 3.2 | OECD 117 | |
| Soil adsorption (K) | 450 L/kg | Batch equilibrium | |
| Photolysis half-life | 48 h | UV/HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
